
N-(2-furylmethyl)-1-naphthalenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-furylmethyl)-1-naphthalenesulfonamide, also known as FNAS, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a sulfonamide derivative of naphthalene, which has been shown to have a wide range of biological activities, including anti-inflammatory, anticancer, and antiviral properties.
Mechanism of Action
The mechanism of action of N-(2-furylmethyl)-1-naphthalenesulfonamide is not fully understood, but studies have suggested that it works by inhibiting the activity of certain enzymes and proteins involved in cell growth and proliferation. N-(2-furylmethyl)-1-naphthalenesulfonamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a key role in gene expression and cell differentiation. By inhibiting HDACs, N-(2-furylmethyl)-1-naphthalenesulfonamide can induce apoptosis in cancer cells and inhibit tumor growth.
Biochemical and Physiological Effects:
N-(2-furylmethyl)-1-naphthalenesulfonamide has been shown to have a wide range of biochemical and physiological effects. In addition to its anticancer, anti-inflammatory, and antiviral properties, N-(2-furylmethyl)-1-naphthalenesulfonamide has also been shown to have antioxidant and neuroprotective effects. Studies have suggested that N-(2-furylmethyl)-1-naphthalenesulfonamide can protect against oxidative stress and reduce the risk of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(2-furylmethyl)-1-naphthalenesulfonamide is its versatility in scientific research. It can be used in a wide range of experiments, from cell culture studies to animal models. N-(2-furylmethyl)-1-naphthalenesulfonamide is also relatively easy to synthesize and can be obtained in high purity. However, one limitation of N-(2-furylmethyl)-1-naphthalenesulfonamide is its potential toxicity. Studies have shown that N-(2-furylmethyl)-1-naphthalenesulfonamide can be toxic to certain cell types at high concentrations, which may limit its use in certain experiments.
Future Directions
There are many potential future directions for research on N-(2-furylmethyl)-1-naphthalenesulfonamide. One area of interest is the development of N-(2-furylmethyl)-1-naphthalenesulfonamide as a potential therapy for neurodegenerative diseases. Studies have shown that N-(2-furylmethyl)-1-naphthalenesulfonamide has neuroprotective effects and may be able to prevent or slow the progression of diseases such as Alzheimer's and Parkinson's. Another area of interest is the development of N-(2-furylmethyl)-1-naphthalenesulfonamide as a potential treatment for viral infections. Studies have shown that N-(2-furylmethyl)-1-naphthalenesulfonamide has antiviral properties and may be able to inhibit the replication of viruses such as HIV and hepatitis C. Finally, further research is needed to fully understand the mechanism of action of N-(2-furylmethyl)-1-naphthalenesulfonamide and its potential applications in scientific research.
Synthesis Methods
The synthesis of N-(2-furylmethyl)-1-naphthalenesulfonamide can be achieved through several different methods, including the reaction of 2-furylcarbinol with naphthalene-1-sulfonyl chloride in the presence of a base such as triethylamine. Another method involves the reaction of 2-furylcarbinol with naphthalene-1-sulfonyl isocyanate in the presence of a base such as pyridine. Both methods have been shown to yield high purity N-(2-furylmethyl)-1-naphthalenesulfonamide.
Scientific Research Applications
N-(2-furylmethyl)-1-naphthalenesulfonamide has been extensively studied for its potential applications in scientific research. One of the most promising areas of research is the development of N-(2-furylmethyl)-1-naphthalenesulfonamide as a potential anticancer agent. Studies have shown that N-(2-furylmethyl)-1-naphthalenesulfonamide can induce apoptosis in cancer cells, inhibit tumor growth, and enhance the efficacy of chemotherapy drugs. N-(2-furylmethyl)-1-naphthalenesulfonamide has also been shown to have anti-inflammatory and antiviral properties, making it a potential treatment for a wide range of diseases.
properties
IUPAC Name |
N-(furan-2-ylmethyl)naphthalene-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO3S/c17-20(18,16-11-13-7-4-10-19-13)15-9-3-6-12-5-1-2-8-14(12)15/h1-10,16H,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STZFCQIXOXUKCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2S(=O)(=O)NCC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO3S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.3 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-furylmethyl)-1-naphthalenesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[4-(diethylamino)benzylidene]-2-{3-nitrophenyl}-1,3-oxazol-5(4H)-one](/img/structure/B273899.png)
![(5E)-5-[(2-chlorophenyl)methylidene]-2-(4-nitrophenyl)-1H-imidazol-4-one](/img/structure/B273900.png)
![(5Z)-2-(2-chloroanilino)-5-[(3-nitrophenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B273902.png)
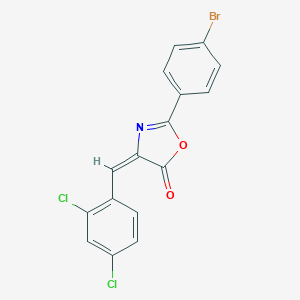
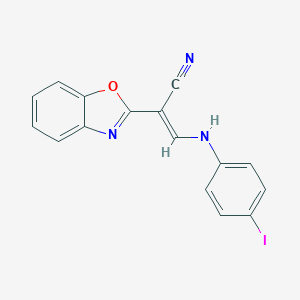
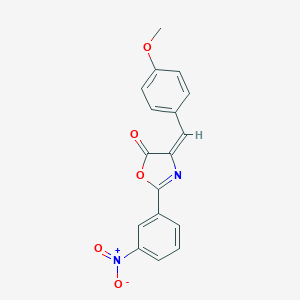

![(5E)-2-(4-nitrophenyl)-5-[(3-nitrophenyl)methylidene]-1H-imidazol-4-one](/img/structure/B273911.png)

![N-[(Z)-anthracen-9-ylmethylideneamino]pyridine-2-carboxamide](/img/structure/B273914.png)
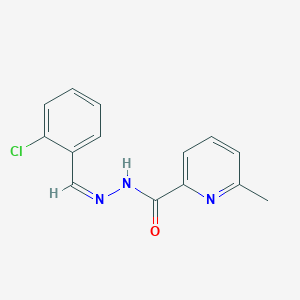
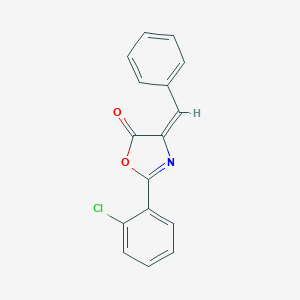
![butyl 5-[(2,2,3,3,4,4,4-heptafluorobutanoyl)amino]-1H-1,2,4-triazole-3-carboxylate](/img/structure/B273918.png)
![Butyl 3-(4-methoxyphenyl)-2-[(4-methylbenzoyl)amino]acrylate](/img/structure/B273924.png)